molecular formula C15H22BNO4S B1445493 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 879487-14-6

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Cat. No. B1445493
CAS RN: 879487-14-6
M. Wt: 323.2 g/mol
InChI Key: PWPZVXFTVACVDF-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (N-TMDP) is a novel sulfonamide compound with a wide range of applications in scientific research. It is a highly reactive compound that has been shown to possess unique properties such as high selectivity, stability, and reactivity, as well as low toxicity. N-TMDP has been used in a variety of applications, from the synthesis of pharmaceuticals to the study of biological processes.

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Cyclopropanesulfonamide

Organic Synthesis: This compound is a valuable reagent in organic synthesis, particularly in the formation of C-C bonds. It can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is crucial for creating complex organic molecules with high precision.

Drug Discovery: In the pharmaceutical industry, the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a cornerstone for constructing pharmacologically active molecules. It enables the introduction of phenyl groups into drug molecules, potentially altering their activity and bioavailability.

Material Science: The compound’s boronate ester functionality is used in the development of novel materials. For instance, it is employed in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units, which have applications in optoelectronics .

Catalysis: As a ligand, this compound can enhance the activity of catalysts used in chemical transformations. Its steric and electronic properties can be fine-tuned to improve the efficiency of catalytic processes, such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Analytical Chemistry: In analytical chemistry, it serves as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique . This research is vital for understanding the behavior of boronate esters in various chemical environments.

Conformational Studies: The compound is also significant in conformational analysis, which is essential for understanding the structure of molecules. Such studies can reveal the preferred spatial arrangement of atoms within a molecule and predict its reactivity and interaction with other molecules .

properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-7-12(8-6-11)17-22(18,19)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPZVXFTVACVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
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N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

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